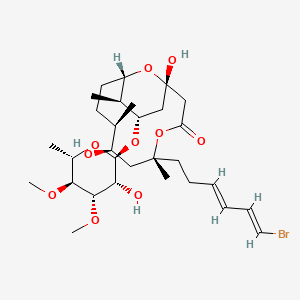
1,1,1-Trifluoro-2-propanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-propanol involves the photochemically initiated addition of 2-propanol to trifluoroethylene, resulting in various adducts and telomers. For example, radical addition of 2-propanol to trifluoroethylene leads to compounds like 3,3,4-trifluoro-2-methyl-2-butanol and its derivatives through a process that underscores the versatility of trifluoroethylene as a precursor for producing fluorinated alcohols (Fikar et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed using microwave spectroscopy and quantum chemical calculations. Investigations into its conformational properties revealed a rotameric form stabilized by an intramolecular hydrogen bond, highlighting the impact of fluorine atoms on the molecule's structural stability and behavior (Møllendal, 2005).
Chemical Reactions and Properties
This compound serves as a versatile reagent in various chemical reactions, demonstrating its capacity to participate in electrophilic and nucleophilic reactions. It has been employed as a solvent for activating electrophilic hypervalent trifluoromethylthio-Iodine(III) reagents, facilitating the transfer of trifluoromethylthio groups to nucleophiles. This exemplifies its utility in enhancing reaction conditions and outcomes (Yang et al., 2020).
Aplicaciones Científicas De Investigación
Infrared Spectroscopy and Hydrogen Bonding Studies
- 1,1,1-Trifluoro-2-propanol has been studied for its unique hydrogen bonding characteristics. Infrared spectroscopy revealed dimers, oligomers, and large clusters in this compound, providing insights into hydrogen bond strength and cluster stability trends. This compound is useful for understanding intramolecular torsional isomerization dynamics (Schaal, Häber, & Suhm, 2000).
Organic Synthesis and Chemical Reactions
- It plays a pivotal role in regio- and diastereoselective ring-opening reactions, particularly in synthesizing cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
- This compound is involved in the synthesis of heterocyclic compounds, acting as a key component in various chemical reactions (Kamitori, 2003).
Miscibility Studies with Water
- Its interaction with water has been explored using molecular dynamics simulations. This research offers insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Application in Photodissociation Dynamics
- Studies on the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol provide valuable information on the energy distribution and molecular behavior under specific conditions (Indulkar et al., 2011).
Catalysis in Organic Reactions
- This compound has been used as a catalyst in organic reactions such as the synthesis of tris(indolyl)methanes, demonstrating its versatility in chemical synthesis (Khaksar, Vahdat, Gholizadeh, & Mohammadzadeh Talesh, 2012).
Use in Ruthenium-Catalyzed Hydrogenation
- It is an important reactant in the enantioselective synthesis of trifluoroalkan-2-ols, showcasing its role in precise and controlled chemical reactions (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Environmental and Physicochemical Properties
- Its adsorption states on silicon surfaces have been investigated, highlighting its importance in surface science and materials chemistry (Nagao et al., 2003).
- The compound is also studied in the context of CO2 fixation and transformation into cyclic carbonates, demonstrating its environmental applications (Ma et al., 2020).
Mecanismo De Acción
Target of Action
1,1,1-Trifluoro-2-propanol is a fluoroalcohol and an organic solvent
Mode of Action
It’s known that the compound can activate epoxides through hydrogen bonding interaction .
Biochemical Pathways
It has been used as an organocatalyst for the chemical fixation of co2 with various epoxides to the respective cyclic carbonates .
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870520 | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
60.9 [mmHg] | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
374-01-6 | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)






